molecular formula C9H10<br>CH3C6H4CH=CH2<br>C9H10 B7769411 4-Methylstyrene CAS No. 24936-41-2

4-Methylstyrene

Cat. No. B7769411
Key on ui cas rn: 24936-41-2
M. Wt: 118.18 g/mol
InChI Key: JLBJTVDPSNHSKJ-UHFFFAOYSA-N
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Patent
US06414173B1

Procedure details

TLC Rf=0.70 (pentane); IR (CCl4) 3089 (m), 3048 (m), 3009 (s), 2962 (s), 2962 (s), 2926 (s), 2855 (s), 1628 (m), 1570 (s), 1513 (s); 1H NMR (200 MHz, CDCl3) δ2.32 (s, 3H), 2.59 (d, J=10.9, 1H), 2.56 (d, J=17.6, 1H), 6.67 (dd, J=17.5, 10.9, 1H), 7.12 (d, J=8.0, 2H), 7.29 (d, J=8.1, 2H); 13C NMR (CDCl3) δ21.2, 112.8, 126.1, 129.2, 134.8, 136.7, 137.6; LRMS (EI) 119((M+1), 11), 118 ((M+), 100), 117 (68), 91 (42); HRMS (EI) calculated for C9H10 118.0783 (M+), found 118.0777. The IR and 1H NMR matched spectral data reported by Hollywood, F. and Suschitzaky, H., Synthesis 662-665 (1982).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 68 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( 42 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
C9H10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH3:5].O([CH:14]1O[C@H](CO)[C@@H](O)[C@H:17](O)[C@@H:15]1O)S(C(F)(F)F)(=O)=O.[C:25](Cl)(Cl)(Cl)Cl>>[CH3:25][C:3]1[CH:4]=[CH:5][C:17]([CH:15]=[CH2:14])=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Step Two
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 68 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 42 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C1[C@@H](O)[C@@H](O)[C@H](O)[C@H](O1)CO
Step Six
Name
C9H10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Eight
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, Synthesis 662-665 (1982)

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06414173B1

Procedure details

TLC Rf=0.70 (pentane); IR (CCl4) 3089 (m), 3048 (m), 3009 (s), 2962 (s), 2962 (s), 2926 (s), 2855 (s), 1628 (m), 1570 (s), 1513 (s); 1H NMR (200 MHz, CDCl3) δ2.32 (s, 3H), 2.59 (d, J=10.9, 1H), 2.56 (d, J=17.6, 1H), 6.67 (dd, J=17.5, 10.9, 1H), 7.12 (d, J=8.0, 2H), 7.29 (d, J=8.1, 2H); 13C NMR (CDCl3) δ21.2, 112.8, 126.1, 129.2, 134.8, 136.7, 137.6; LRMS (EI) 119((M+1), 11), 118 ((M+), 100), 117 (68), 91 (42); HRMS (EI) calculated for C9H10 118.0783 (M+), found 118.0777. The IR and 1H NMR matched spectral data reported by Hollywood, F. and Suschitzaky, H., Synthesis 662-665 (1982).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 68 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( 42 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
C9H10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH3:5].O([CH:14]1O[C@H](CO)[C@@H](O)[C@H:17](O)[C@@H:15]1O)S(C(F)(F)F)(=O)=O.[C:25](Cl)(Cl)(Cl)Cl>>[CH3:25][C:3]1[CH:4]=[CH:5][C:17]([CH:15]=[CH2:14])=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Step Two
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 68 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 42 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C1[C@@H](O)[C@@H](O)[C@H](O)[C@H](O1)CO
Step Six
Name
C9H10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Eight
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, Synthesis 662-665 (1982)

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06414173B1

Procedure details

TLC Rf=0.70 (pentane); IR (CCl4) 3089 (m), 3048 (m), 3009 (s), 2962 (s), 2962 (s), 2926 (s), 2855 (s), 1628 (m), 1570 (s), 1513 (s); 1H NMR (200 MHz, CDCl3) δ2.32 (s, 3H), 2.59 (d, J=10.9, 1H), 2.56 (d, J=17.6, 1H), 6.67 (dd, J=17.5, 10.9, 1H), 7.12 (d, J=8.0, 2H), 7.29 (d, J=8.1, 2H); 13C NMR (CDCl3) δ21.2, 112.8, 126.1, 129.2, 134.8, 136.7, 137.6; LRMS (EI) 119((M+1), 11), 118 ((M+), 100), 117 (68), 91 (42); HRMS (EI) calculated for C9H10 118.0783 (M+), found 118.0777. The IR and 1H NMR matched spectral data reported by Hollywood, F. and Suschitzaky, H., Synthesis 662-665 (1982).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( 68 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
( 42 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
C9H10
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
[Compound]
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH3:5].O([CH:14]1O[C@H](CO)[C@@H](O)[C@H:17](O)[C@@H:15]1O)S(C(F)(F)F)(=O)=O.[C:25](Cl)(Cl)(Cl)Cl>>[CH3:25][C:3]1[CH:4]=[CH:5][C:17]([CH:15]=[CH2:14])=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCC
Step Two
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
( 68 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( 42 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(S(=O)(=O)C(F)(F)F)C1[C@@H](O)[C@@H](O)[C@H](O)[C@H](O1)CO
Step Six
Name
C9H10
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)(Cl)Cl
Step Eight
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
( m )
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
, Synthesis 662-665 (1982)

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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